N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride
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Overview
Description
“N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H19N3O2.ClH/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3;/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18);1H
. This indicates the presence of a chloride ion (Cl-) and a complex organic molecule with carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .Scientific Research Applications
Structural Properties and Complexes
Lidocaine's structural versatility enables the formation of various salts and complexes, which are pivotal in enhancing its application in medical fields. Its ability to form stable hydrochloride monohydrate, hydrohexafluoroarsenate, and bis-p-nitrophenylphosphate salts, among others, underlines its chemical flexibility and potential for creating targeted therapeutic agents. These structural aspects play a crucial role in its pharmacological efficacy and application versatility, ranging from pain management to potential roles in complex biochemical pathways (Tsitsishvili & Amirkhanashvili, 2022).
Biotransformation and Metabolic Pathways
Lidocaine undergoes extensive biotransformation in the human body, resulting in the production of various metabolites. This process is crucial for understanding its pharmacokinetics and the elimination of the compound from the body. Studies have identified multiple metabolites in human urine, highlighting the compound's extensive metabolism. The primary metabolic transformations include hydroxylation of specific molecular rings, followed by conjugation processes such as sulphate conjugation, which are vital for the drug's detoxification and excretion. This insight into lidocaine's metabolic pathways can inform the development of more efficient and safer therapeutic agents (Fujimaki et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3;/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPTCKVIATDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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